2-(adamantane-1-carbonyl)-1-[(4-ethylphenoxy)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline
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Overview
Description
2-(adamantane-1-carbonyl)-1-[(4-ethylphenoxy)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline is a useful research compound. Its molecular formula is C31H39NO4 and its molecular weight is 489.656. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
Oxidative Carbonylation for Carbamate Formation : The oxidative carbonylation of 1-adamantylamine, a compound structurally related to the query, demonstrates the potential for synthesizing carbamates and ureas. This process is sensitive to reaction conditions such as temperature, pressure, and catalyst concentration, showcasing the compound's utility in synthesizing complex organic molecules (Maddinelli et al., 1987).
Antioxidant Properties : Research on diphenylmethane derivatives, including bromophenols synthesized from bis(3,4-dimethoxyphenyl)methanone, reveals significant antioxidant activity. These findings suggest that similar compounds, potentially including the one , could be explored for their antioxidant capabilities (Balaydın et al., 2010).
Benzylisoquinoline Alkaloids : The isolation of new benzylisoquinoline alkaloids from natural sources and their structural elucidation highlights the importance of such compounds in medicinal chemistry and natural product synthesis (Pudjiastuti et al., 2010).
Potential Applications
Anti-Tuberculosis Activity : Compounds with structural features similar to the query, such as N-(furan-2-yl-methyl)-N-(phenyl(quinolin-3-yl)methyl) acetamide derivatives, exhibit promising anti-tuberculosis activity. This indicates the potential for similar compounds to be explored for antimicrobial properties (Bai et al., 2011).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-adamantyl-[1-[(4-ethylphenoxy)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H39NO4/c1-4-20-5-7-25(8-6-20)36-19-27-26-15-29(35-3)28(34-2)14-24(26)9-10-32(27)30(33)31-16-21-11-22(17-31)13-23(12-21)18-31/h5-8,14-15,21-23,27H,4,9-13,16-19H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXOKDLVTETTXIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC2C3=CC(=C(C=C3CCN2C(=O)C45CC6CC(C4)CC(C6)C5)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H39NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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